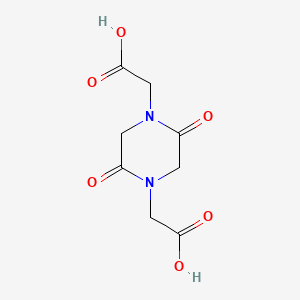
2,2'-(2,5-Dioxopiperazine-1,4-diyl)diacetic acid
Cat. No. B8561677
Key on ui cas rn:
77752-64-8
M. Wt: 230.17 g/mol
InChI Key: VRDOHMYPSMRJQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06153753
Procedure details


An alternative route for the preparation of glyphosate I from acetamide VII is illustrated in Reaction Scheme 7 ##STR15## In general, the sequence of reactions in Reaction Scheme 7 is the same as those in Reaction Scheme 6 except that N-acetyliminodiacetic acid XVI is deacylated to form 1,4-di(carboxymethyl)-2,5-diketopiperazine XVII which is then directly phosphonomethylated in the same manner as iminodiacetic acid XIV is phosphonomethylated in Reaction Scheme 6.



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([NH:5][CH2:6]P(O)(O)=O)[C:2]([OH:4])=[O:3].C(N)(=O)C.[C:15]([N:18]([CH2:23][C:24](O)=[O:25])[CH2:19][C:20]([OH:22])=[O:21])(=[O:17])C>>[C:2]([CH2:1][N:5]1[CH2:6][C:15](=[O:17])[N:18]([CH2:19][C:20]([OH:22])=[O:21])[CH2:23][C:24]1=[O:25])([OH:4])=[O:3]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)O)NCP(=O)(O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)N
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)N(CC(=O)O)CC(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is illustrated in Reaction Scheme 7 ##STR15## In general
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the sequence of reactions in Reaction Scheme 7
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(O)CN1C(CN(C(C1)=O)CC(=O)O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
